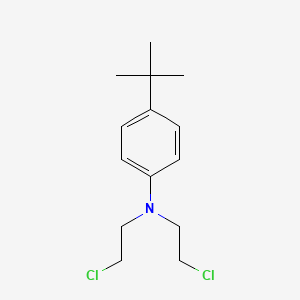
ss-GalNAc-PEG4-Azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ss-GalNAc-PEG4-Azide: is a functionalized asialoglycoprotein receptor ligand designed for lysosomal targeting chimera research and development. It incorporates a single asialoglycoprotein receptor ligand with a PEG4 linker and an azide group, making it ready for conjugation. This compound is used as a building block for multivalent compounds to enhance asialoglycoprotein receptor binding .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of ss-GalNAc-PEG4-Azide involves the incorporation of a PEG4 linker and an azide group into the asialoglycoprotein receptor ligand. The specific reaction conditions and solvents used can vary, but typically involve the use of suitable solvents and reagents to achieve the desired functionalization .
Industrial Production Methods: : Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: : ss-GalNAc-PEG4-Azide can undergo various chemical reactions, including nucleophilic substitution reactions, where the azide group acts as a nucleophile. It can also participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles .
Common Reagents and Conditions: : Common reagents used in reactions involving this compound include alkyne-functionalized compounds for click chemistry, reducing agents for azide reduction, and other nucleophiles for substitution reactions. Typical conditions involve mild temperatures and suitable solvents to facilitate the reactions .
Major Products: : The major products formed from reactions involving this compound include triazoles from click chemistry reactions and amines from azide reduction reactions .
Aplicaciones Científicas De Investigación
Chemistry: : ss-GalNAc-PEG4-Azide is used as a building block for the synthesis of multivalent compounds, enhancing asialoglycoprotein receptor binding. It is also employed in click chemistry for the formation of triazoles .
Biology: : In biological research, this compound is used for lysosomal targeting chimera research. It facilitates the delivery of cargo, such as RNA or Cas9 complexes, to hepatocytes in a cell-specific manner .
Medicine: : The compound is used in the development of targeted drug delivery systems, particularly for liver-specific therapies. It can be conjugated with therapeutic agents to enhance their delivery and efficacy .
Industry: : this compound is used in the production of diagnostic tools and imaging agents. It can be labeled with dyes for tissue imaging and other diagnostic applications .
Mecanismo De Acción
ss-GalNAc-PEG4-Azide exerts its effects by binding to the asialoglycoprotein receptor on hepatocytes. Upon binding, the conjugates are efficiently internalized via asialoglycoprotein receptor-mediated endocytosis. This mechanism allows for the targeted delivery of therapeutic agents or other cargo to specific cells, enhancing their efficacy and reducing off-target effects .
Comparación Con Compuestos Similares
Similar Compounds: : Compounds similar to ss-GalNAc-PEG4-Azide include other asialoglycoprotein receptor ligands with different linkers and functional groups, such as β-GalNAc-PEG4-Azide .
Uniqueness: : this compound is unique due to its specific combination of a PEG4 linker and an azide group, which allows for versatile conjugation and enhanced receptor binding. This makes it particularly useful for targeted delivery applications and lysosomal targeting chimera research .
Propiedades
Fórmula molecular |
C16H30N4O9 |
|---|---|
Peso molecular |
422.43 g/mol |
Nombre IUPAC |
N-[(2R,3R,4R,5R,6R)-2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C16H30N4O9/c1-11(22)19-13-15(24)14(23)12(10-21)29-16(13)28-9-8-27-7-6-26-5-4-25-3-2-18-20-17/h12-16,21,23-24H,2-10H2,1H3,(H,19,22)/t12-,13-,14+,15-,16-/m1/s1 |
Clave InChI |
DWQAFMMYPUXSPI-IBEHDNSVSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCOCCOCCOCCN=[N+]=[N-])CO)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OCCOCCOCCOCCN=[N+]=[N-])CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


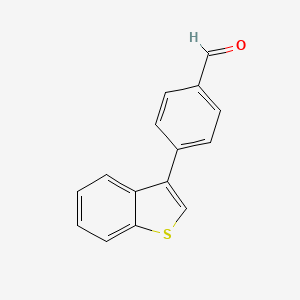
![3-Tert-butyl-5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14004619.png)
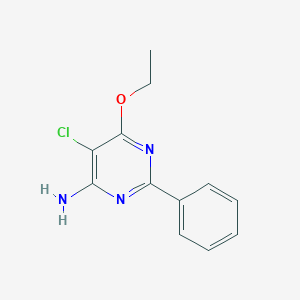
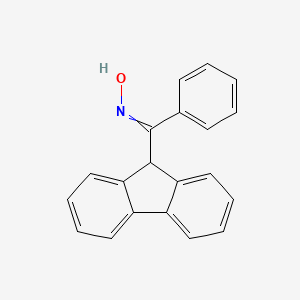
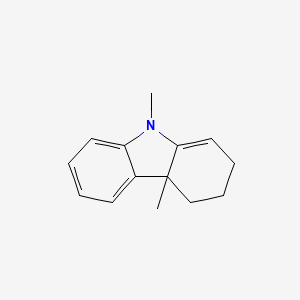
![N-[4-[[4-[(4-acetamidophenyl)methylideneamino]piperazin-1-yl]iminomethyl]phenyl]acetamide](/img/structure/B14004643.png)
![N,N'-Bis[(pyridin-4-yl)methyl]thiourea](/img/structure/B14004645.png)
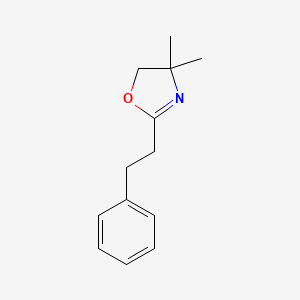

![6-[Bis(2-chloroethyl)aminomethyl]chromen-2-one](/img/structure/B14004665.png)
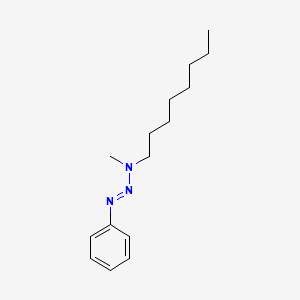
![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethoxy-aniline](/img/structure/B14004675.png)
![Pyridine, 4-[(1E)-2-(4-chlorophenyl)ethenyl]-](/img/structure/B14004680.png)
